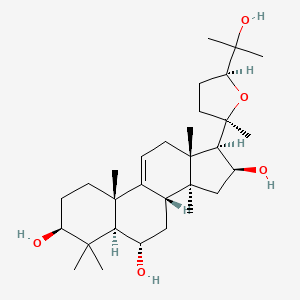
Astragenol
Overview
Description
Astragenol is a natural compound that is found in the roots of Astragalus membranaceus, a traditional Chinese medicinal plant. This compound has been studied extensively for its potential benefits in various health conditions. This compound has been found to have anti-inflammatory, anti-oxidant, and anti-tumor properties.
Scientific Research Applications
Preparation Methods for Astragenol
- Smith Degradation Method : this compound can be efficiently prepared from astragaloside IV using the Smith degradation method. This method was found to be the most effective compared to other acid hydrolysis methods, yielding an 84.4% success rate (Feng et al., 2014).
Biotransformation Studies
- Microbial Transformation : Endophytic fungi isolated from Astragalus species can transform this compound, leading to the production of new metabolites. These metabolites have shown the potential to significantly increase telomerase activity in neonatal cells, suggesting a possible application in cellular aging research (Ekiz et al., 2019).
Pharmacological Research
- Astragaloside IV and Cyclothis compound Comparison : Studies have compared the effects of astragaloside IV and this compound on endothelial cells. Both compounds inhibited reactive oxygen species generation and reduced inflammation and cell apoptosis, indicating their potential use in cardiovascular and inflammatory diseases (Zhao et al., 2015).
Metabolite Analysis
- Comprehensive Metabolite Study : A study using UHPLC-Q-Exactive Orbitrap mass spectrometry identified 82 metabolites of cyclothis compound, a derivative of this compound. This study provides insight into the compound's metabolism and could inform further pharmacological research (Zhang et al., 2023).
Mechanism of Action
Target of Action
This compound, also known as Cyclothis compound (CAG), is a tetracyclic triterpenoid isolated from the Astragalus genus . It is known to primarily target the human enzyme telomerase . Telomerase is an enzyme that adds DNA sequence repeats to the 3’ end of DNA strands in the telomere regions, which are found at the ends of chromosomes . This action of telomerase helps prevent the loss of important DNA from chromosome ends, thereby protecting the genetic data and enabling cells to divide correctly .
Mode of Action
This compound interacts with its target, telomerase, by activating it . This activation leads to an increase in telomerase activity, which may inhibit the onset of cellular senescence . Cellular senescence is a state in which normal healthy cells lose the ability to divide. By delaying this process, this compound could potentially extend the lifespan of cells .
Biochemical Pathways
This compound affects several biochemical pathways. One key pathway is the MAP kinase pathway . This compound has been shown to downregulate the expression of phospho c-Jun-N-terminal kinase (p-JNK), p-38, and phospho-extracellular signal-related kinase (ERK1/2) in the brains of mice injected with Amyloid-beta (Aβ), a peptide linked to Alzheimer’s disease . This suggests that this compound may have a neuroprotective effect .
Pharmacokinetics
It is known that this compound is more lipid-soluble and more easily absorbed transdermally compared to astragaloside iv (asi), from which it is derived . Encapsulation of this compound in phospholipid vesicles has been shown to enhance its transport and delivery across the skin barrier , suggesting a potential method for improving its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to regulate oxidative stress, neurotrophic dysfunctions, neuroinflammation, and apoptotic cell death . For instance, this compound has been found to elevate the expression of Nrf2 (nuclear factor erythroid 2–related factor 2), HO-1 (heme oxygenase-1), p-TrKB, BDNF, and NeuN in the brains of mice co-treated with Aβ and this compound . These findings suggest that this compound may have neuroprotective effects and could potentially be used in the treatment of neurodegenerative conditions .
properties
IUPAC Name |
(3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O5/c1-25(2)21(33)10-12-27(5)17-9-13-28(6)24(30(8)14-11-22(35-30)26(3,4)34)20(32)16-29(28,7)18(17)15-19(31)23(25)27/h9,18-24,31-34H,10-16H2,1-8H3/t18-,19+,20+,21+,22+,23+,24+,27-,28-,29+,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNESISUQBYQIIU-LOIFQKOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1C(CC3C2=CCC4(C3(CC(C4C5(CCC(O5)C(C)(C)O)C)O)C)C)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@H](O1)C(C)(C)O)[C@H]2[C@H](C[C@@]3([C@@]2(CC=C4[C@H]3C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401170200 | |
| Record name | (3β,6α,16β,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86541-79-9 | |
| Record name | (3β,6α,16β,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86541-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3β,6α,16β,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




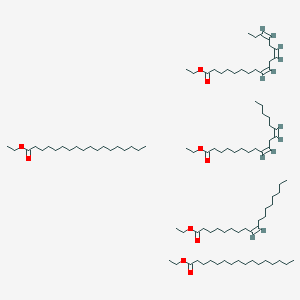
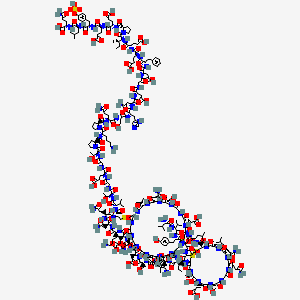



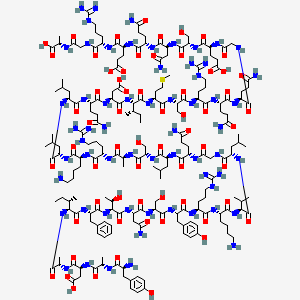
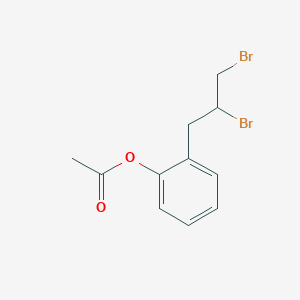
![azanium;[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate](/img/structure/B6596327.png)
![diazanium;[(2R,5S)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B6596328.png)
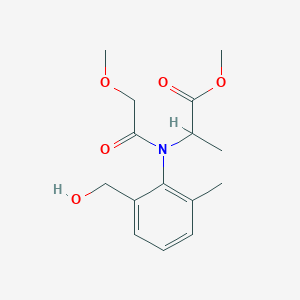
![7-Chlorodibenzo[c,h]acridine](/img/structure/B6596339.png)
![N,N'-Bis(4-methoxyphenyl)-N,N'-bis[4-[6-(3-ethyloxetane-3-ylmethoxy)hexyl]phenyl]benzidine](/img/structure/B6596351.png)
